molecular formula C29H36O9 B1242729 Satratoxin H CAS No. 93860-23-2

Satratoxin H

Cat. No. B1242729
CAS RN: 93860-23-2
M. Wt: 528.6 g/mol
InChI Key: MUACSCLQRGEGOE-OXMYJKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Satratoxin H is a natural product found in Trichoderma cornu-damae with data available.

Scientific Research Applications

  • Apoptotic Effects in Cells : Satratoxin H induces apoptosis (programmed cell death) and genotoxicity (DNA damage) in PC12 cells, a type of rat adrenal pheochromocytoma cell line. This effect is mediated through mechanisms involving caspase-3 activation and DNA double-stranded breaks, suggesting potential genotoxic risks associated with Satratoxin H exposure (Nusuetrong et al., 2012).

  • Reactive Oxygen Species Production : The mycotoxin is also known to increase the production of reactive oxygen species (ROS) and lipid peroxidation in PC12 cells. This oxidative stress mechanism can partially explain the cell death induced by Satratoxin H (Nusuetrong et al., 2008).

  • Activation of MAPK Pathways : Research shows that Satratoxin H activates various mitogen-activated protein kinases (MAPKs) such as ERK, p38 MAPK, and SAPK/JNK in different cell types. This activation is correlated with apoptosis induction, suggesting that MAPKs play a role in the toxic manifestations of this mycotoxin (Yang et al., 2000).

  • Neurotoxicity and Inflammation : Satratoxin H exhibits neurotoxic effects, particularly in olfactory sensory neurons, and can induce inflammation in the nasal airways and brain. This has implications for understanding health issues related to exposure to toxic molds producing this mycotoxin (Islam et al., 2006).

  • Molecular Characterization : A study on the reisolation and NMR characterization of satratoxins G and H has provided detailed chemical profiles, aiding in identification and analytical analyses of these compounds (Hudson et al., 2020).

  • Apoptosis Mechanisms in Leukemia Cells : In leukemia cells, Satratoxin H induces apoptosis through the activation of caspase-8 and caspase-9, which subsequently activate caspase-3. This finding provides insights into the molecular mechanisms underlying the immunomodulatory effects of Satratoxin H (Nagase et al., 2002).

  • Binding to Ribosomal Subunits : Research has demonstrated that Satratoxin G, closely related to Satratoxin H, binds to ribosomal subunits in cells, correlating with the induction of apoptosis. This suggests a possible mechanism by which Satratoxin H may exert its toxic effects (Bae et al., 2009).

properties

CAS RN

93860-23-2

Product Name

Satratoxin H

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1Z,19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione

InChI

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-

InChI Key

MUACSCLQRGEGOE-OXMYJKDCSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O

SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O

Other CAS RN

93860-23-2

synonyms

isosatratoxin H
PD 113326
PD-113326
S-isosatratoxin H
satratoxin F
satratoxin H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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